molecular formula C14H8BrNO3S B11354393 4-Bromophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate

4-Bromophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate

Cat. No.: B11354393
M. Wt: 350.19 g/mol
InChI Key: INSVHCNWTYKXLE-UHFFFAOYSA-N
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Description

4-Bromophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate is a heterocyclic compound that features a bromophenyl group, a thiophene ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for forming carbon-carbon bonds between aryl halides and boronic acids . The general procedure involves the reaction of 4-bromophenylboronic acid with 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the Suzuki–Miyaura coupling reaction is scalable and can be adapted for large-scale synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

4-Bromophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. For example, it may act as an inhibitor of certain enzymes involved in cancer cell proliferation . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate is unique due to its combination of a bromophenyl group, a thiophene ring, and an oxazole ring. This unique structure imparts specific electronic and steric properties, making it a valuable compound for various applications in chemistry and biology.

Properties

Molecular Formula

C14H8BrNO3S

Molecular Weight

350.19 g/mol

IUPAC Name

(4-bromophenyl) 5-thiophen-2-yl-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C14H8BrNO3S/c15-9-3-5-10(6-4-9)18-14(17)11-8-12(19-16-11)13-2-1-7-20-13/h1-8H

InChI Key

INSVHCNWTYKXLE-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC(=NO2)C(=O)OC3=CC=C(C=C3)Br

Origin of Product

United States

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